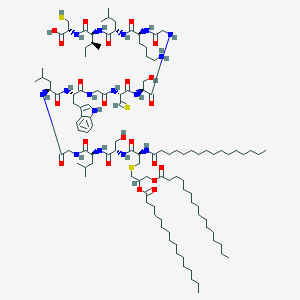
Palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 Pcs cyclic disulfide is a compound that belongs to the class of cyclic disulfide-rich peptides. These peptides are characterized by their unique cyclic structure and the presence of disulfide bonds, which confer remarkable stability and resistance to proteolytic degradation . HIV-1 Pcs cyclic disulfide has garnered significant interest due to its potential therapeutic applications, particularly in the context of HIV-1 treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 Pcs cyclic disulfide typically involves the chemical synthesis of peptide sequences followed by the formation of disulfide bonds. One common approach is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support . After the peptide sequence is complete, the disulfide bonds are formed through oxidative folding, often using reagents such as iodine or air oxidation .
Industrial Production Methods
Industrial production of HIV-1 Pcs cyclic disulfide may involve large-scale solid-phase peptide synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS and the robustness of purification methods make this approach suitable for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 Pcs cyclic disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds in the compound can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . Conversely, the thiol groups can be oxidized back to disulfide bonds using oxidizing agents like iodine or hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Various nucleophiles can be used to substitute specific functional groups within the peptide sequence.
Major Products Formed
The major products formed from these reactions include the reduced form of the peptide (with free thiol groups) and the oxidized form (with disulfide bonds). Substitution reactions can lead to modified peptides with altered functional groups .
Aplicaciones Científicas De Investigación
HIV-1 Pcs cyclic disulfide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of HIV-1 Pcs cyclic disulfide involves its interaction with HIV-1 protease. The compound binds to the active site of the protease, inhibiting its activity and preventing the cleavage of viral polyproteins into functional proteins . This inhibition disrupts the maturation of the virus, thereby reducing its ability to infect new cells . The disulfide bonds in the compound contribute to its stability and enhance its binding affinity to the protease .
Comparación Con Compuestos Similares
HIV-1 Pcs cyclic disulfide can be compared with other cyclic disulfide-rich peptides, such as cyclotides and θ-defensins . These compounds share similar structural features, including the presence of disulfide bonds and a cyclic backbone. HIV-1 Pcs cyclic disulfide is unique in its specific interaction with HIV-1 protease, making it a promising candidate for HIV-1 treatment .
List of Similar Compounds
- Cyclotides
- θ-Defensins
- Retrocyclins
Propiedades
Número CAS |
119320-04-6 |
|---|---|
Fórmula molecular |
C113H196N16O22S3 |
Peso molecular |
2227.1 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C113H196N16O22S3/c1-12-16-19-22-25-28-31-34-37-40-43-46-49-59-96(132)122-95(77-154-76-83(151-101(137)61-51-48-45-42-39-36-33-30-27-24-21-18-14-3)73-150-100(136)60-50-47-44-41-38-35-32-29-26-23-20-17-13-2)111(146)127-92(72-131)109(144)123-87(63-78(5)6)103(138)116-69-98(134)120-88(64-79(7)8)107(142)125-90(66-82-67-115-85-57-53-52-56-84(82)85)104(139)117-70-99(135)121-93(74-152)110(145)126-91(71-130)105(140)118-68-97(133)119-86(58-54-55-62-114)106(141)124-89(65-80(9)10)108(143)129-102(81(11)15-4)112(147)128-94(75-153)113(148)149/h52-53,56-57,67,74,78-81,83,86-95,102,115,130-131,153H,12-51,54-55,58-66,68-73,75-77,114H2,1-11H3,(H,116,138)(H,117,139)(H,118,140)(H,119,133)(H,120,134)(H,121,135)(H,122,132)(H,123,144)(H,124,141)(H,125,142)(H,126,145)(H,127,146)(H,128,147)(H,129,143)(H,148,149)/t81-,83?,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-/m0/s1 |
Clave InChI |
SDTRBFOBHMIYOG-DBNCJOJGSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
Secuencia |
XSLGLWGXSGKLIC |
Sinónimos |
HIV-1 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide) Pam(3)Cys-Ser-(HIV-1(598-609)cyclic disulfide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















